molecular formula C12H22N4 B11743838 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine

1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine

Cat. No.: B11743838
M. Wt: 222.33 g/mol
InChI Key: VDQQGDZPXHIGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to a pyrazole ring through a methylene bridge. The presence of both pyrazole and piperidine rings in its structure makes it an interesting molecule for various applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance the efficiency of each step, and purification techniques such as crystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine is unique due to the combination of the pyrazole and piperidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine is a member of the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C₁₅H₃₁N₅
  • Molecular Weight : 265.35 g/mol

The compound features a piperidine ring substituted with a pyrazole moiety, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including This compound . The compound has been evaluated against various pathogens, demonstrating significant activity.

In Vitro Studies

A study conducted by Mohamed et al. assessed several pyrazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to This compound exhibited inhibition zones ranging from 0.22 to 0.25 μg/mL against multidrug-resistant (MDR) strains of Staphylococcus aureus and E. coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25E. coli

The mechanism of action for pyrazole derivatives typically involves the inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). For instance, studies have shown that derivatives similar to This compound act as dual inhibitors of these enzymes, with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .

Study on Antibacterial Efficacy

In a comparative study, researchers synthesized various pyrazole derivatives and tested them against standard antibiotics such as Ciprofloxacin and Ketoconazole. The results indicated that compounds like This compound exhibited synergistic effects when combined with these antibiotics, significantly reducing their MICs .

Hemolytic Activity

Moreover, the hemolytic activity of these compounds was assessed to determine their toxicity levels. Results showed that the pyrazole derivatives had low hemolytic activity (% lysis ranging from 3.23% to 15.22%), indicating a favorable safety profile compared to Triton X-100 .

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]piperidin-4-amine

InChI

InChI=1S/C12H22N4/c1-3-16-12(8-10(2)14-16)9-15-6-4-11(13)5-7-15/h8,11H,3-7,9,13H2,1-2H3

InChI Key

VDQQGDZPXHIGDL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CN2CCC(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.